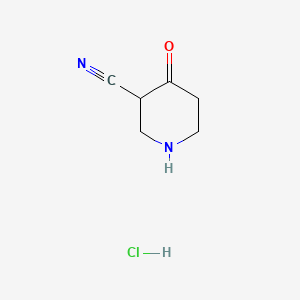

4-Oxopiperidine-3-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

4-oxopiperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-3-5-4-8-2-1-6(5)9;/h5,8H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYQXGXHUIVIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719251 | |

| Record name | 4-Oxopiperidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373253-28-1 | |

| Record name | 4-Oxopiperidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxopiperidine-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Oxopiperidine-3-carbonitrile Hydrochloride: A Core Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopiperidine-3-carbonitrile hydrochloride is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its rigid piperidine framework, combined with the reactive keto and nitrile functionalities, makes it a versatile building block for the synthesis of a diverse array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.

Chemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1373253-28-1 | [1][2] |

| Molecular Formula | C₆H₉ClN₂O | [1] |

| Molecular Weight | 160.60 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥97% | [5] |

Synthesis and Reactivity

The chemical reactivity of this compound is characterized by the presence of the ketone and nitrile groups, as well as the secondary amine within the piperidine ring. These functional groups allow for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.[6]

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectral data (NMR, IR, MS) for this compound is not widely published. However, based on the analysis of related structures, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring, influenced by the adjacent ketone and nitrile groups. The presence of the hydrochloride salt would likely lead to a broad singlet for the amine proton.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon (C=O), the nitrile carbon (C≡N), and the various carbons of the piperidine ring.

-

FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine salt, the C=O stretch of the ketone, and the C≡N stretch of the nitrile group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (C₆H₈N₂O) and characteristic fragmentation patterns.

Role in Drug Discovery and Development

The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7] This core is valued for its ability to introduce a three-dimensional character to molecules, which can enhance binding affinity and selectivity for biological targets. The ketone functionality can act as a hydrogen bond acceptor, and its position on the ring influences the spatial arrangement of other substituents.

Derivatives of 4-oxopiperidine have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Certain derivatives of 3-oxopiperidine-4-carbonitrile have been investigated as potential anti-cancer agents.[6]

-

Dopamine Receptor Antagonism: The 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold has been explored for its antagonist activity at the dopamine 4 receptor (D4R).[8]

-

Analgesic and Anti-inflammatory Properties: The piperidine nucleus is a key component of many analgesic and anti-inflammatory drugs.[9]

The 3-cyano group in this compound is a versatile functional group that can be transformed into other functionalities or can participate in crucial interactions with biological targets.[10]

Signaling Pathway Involvement (Hypothetical):

While specific signaling pathways for this compound have not been elucidated, its derivatives are known to interact with various receptors and enzymes. For instance, its potential role as a dopamine receptor antagonist suggests involvement in dopaminergic signaling pathways.

Caption: Hypothetical interaction of a 4-oxopiperidine derivative with a GPCR signaling pathway.

Experimental Protocols

As previously mentioned, a specific, detailed synthesis protocol for this compound is not available in the cited literature. However, a general procedure for the synthesis of a related compound, methyl 1-benzyl-3-oxopiperidine-4-carboxylate, is described and can serve as a reference for the types of reactions and conditions that might be employed.[11]

Example Protocol for a Related Compound (for illustrative purposes only):

Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate: [11]

-

To a stirred mixture of 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL), sodium hydride (38 g, 60% oil dispersion) was added in batches.

-

The reaction mixture was heated to reflux for 20 minutes.

-

The reaction was quenched by the slow addition of water (800 mL).

-

The aqueous phase was extracted with ethyl acetate (3 x 400 mL).

-

The combined organic phases were dried over anhydrous sodium sulfate.

-

The organic phase was concentrated under reduced pressure to yield the product as a brown oil.

Caution: This protocol is for a different compound and should be adapted and optimized by qualified personnel in a controlled laboratory setting. The use of sodium hydride requires strict anhydrous conditions and appropriate safety precautions.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its unique structural features and chemical reactivity make it an attractive starting material for the synthesis of novel therapeutic agents. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential in developing new medicines.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 1373253-28-1 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. Methyl 4-oxopiperidine-3-carboxylate hydrochloride, 95% 5 g | Buy Online [thermofisher.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3-Oxopiperidine-4-carbonitrile hydrochloride | 2102409-15-2 | Benchchem [benchchem.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: 4-Oxopiperidine-3-carbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopiperidine-3-carbonitrile hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a ketone and a nitrile group on a piperidine scaffold, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical Identity and Structure

The fundamental properties of this compound are summarized below.

| Identifier | Value |

| CAS Number | 1373253-28-1[1][2] |

| Molecular Formula | C₆H₉ClN₂O |

| Molecular Weight | 160.6 g/mol [2] |

| IUPAC Name | 4-oxopiperidine-3-carbonitrile;hydrochloride |

| SMILES | C1C(C(=O)CCN1)C#N.Cl |

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value |

| Physical State | Solid |

| Purity | Typically >95% (as per commercial suppliers) |

| Storage | Recommended to be stored in a cool, dry place |

Synthesis

A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, based on the synthesis of analogous structures, a plausible synthetic route is the cyclization of appropriate precursors to form the piperidone ring, followed by the introduction of the nitrile group. One common method for creating similar scaffolds is the Dieckmann condensation of a diester, followed by hydrolysis, decarboxylation, and subsequent functional group manipulations.

The diagram below illustrates a generalized workflow for the synthesis of substituted piperidines, which could be adapted for this specific compound.

Caption: Generalized synthetic workflow for 4-oxopiperidine derivatives.

Applications in Drug Discovery

4-Oxopiperidine derivatives are key intermediates in the synthesis of a wide range of pharmacologically active compounds. The unique arrangement of functional groups in this compound makes it a particularly useful scaffold.

Janus Kinase (JAK) Inhibitors:

The Janus kinase (JAK) family of enzymes is a critical component of signaling pathways for numerous cytokines and growth factors. Dysregulation of these pathways is implicated in various autoimmune diseases and cancers. Small molecule inhibitors of JAKs have emerged as an important class of therapeutics.

The piperidine scaffold can be elaborated to interact with the ATP-binding site of JAK kinases. The nitrile group can serve as a key interaction point or be a precursor to other functional groups that enhance binding affinity and selectivity.

The signaling pathway involving JAKs is outlined below.

Caption: Simplified JAK-STAT signaling pathway.

Experimental Protocols

Detailed experimental protocols for the use of this compound are typically found within patent literature for specific drug synthesis. Researchers should consult relevant patents for precise reaction conditions, including stoichiometry, solvents, temperatures, and purification methods.

Safety Information

As with any chemical reagent, this compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

4-Oxopiperidine-3-carbonitrile hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties and a generalized synthetic approach for 4-Oxopiperidine-3-carbonitrile hydrochloride, a key building block in medicinal chemistry and drug discovery.

Physicochemical Data

The fundamental molecular properties of 4-Oxopiperidine-3-carbonitrile and its hydrochloride salt are summarized below. The data for the base molecule, 4-Oxopiperidine-3-carbonitrile, is readily available.[1][2] The properties for the hydrochloride salt are derived from the addition of hydrogen chloride to the base.

| Property | 4-Oxopiperidine-3-carbonitrile | This compound |

| Molecular Formula | C₆H₈N₂O[1][2] | C₆H₉ClN₂O |

| Molecular Weight | 124.14 g/mol [1] | 160.60 g/mol |

| CAS Number | 19166-75-7[1] | 1373253-28-1[3] |

Synthesis Overview

The synthesis of 4-oxopiperidine derivatives often involves multi-step reaction sequences. While specific experimental details for the direct synthesis of this compound are not detailed in the provided search results, a generalized workflow can be inferred from the synthesis of related piperidone compounds, such as N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride and other derivatives.[4][5]

A common strategy involves the cyclization of acyclic precursors to form the core piperidone ring, followed by functional group manipulations.

Generalized Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a substituted 4-oxopiperidine derivative, which can be adapted for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of 4-oxopiperidine hydrochloride derivatives.

Experimental Protocols

While specific protocols for this compound were not found, a general procedure for a related synthesis, the preparation of methyl 1-benzyl-3-oxopiperidine-4-carboxylate, is described.[5] This can serve as a model for the types of reactions and conditions that may be employed.

Example Protocol: Synthesis of a Substituted Piperidone

-

Reaction Setup: A stirred mixture of the starting materials (e.g., 1-benzyl-3-piperidone and dimethyl carbonate) is prepared in a suitable reaction vessel.[5]

-

Base Addition: A strong base, such as sodium hydride, is added in portions to the reaction mixture.[5]

-

Reaction Conditions: The mixture is heated to reflux for a specified period to drive the reaction to completion.[5]

-

Quenching: The reaction is carefully quenched by the slow addition of water.[5]

-

Extraction: The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate) to isolate the product.[5]

-

Drying and Concentration: The combined organic phases are dried over an anhydrous drying agent (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude product.[5]

-

Purification: The crude product may be purified by techniques such as chromatography or recrystallization.

-

Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with a solution of hydrogen chloride. The resulting precipitate is then collected and dried.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Oxopiperidine-3-carbonitrile [chemicalbook.com]

- 3. This compound | 1373253-28-1 [chemicalbook.com]

- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 5. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

Spectral Analysis of 4-Oxopiperidine-3-carbonitrile hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Oxopiperidine-3-carbonitrile hydrochloride, a key building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted and representative data based on analogous structures and established spectroscopic principles. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Spectral Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | br s | 2H | NH₂ ⁺ |

| ~4.6-4.8 | m | 1H | CH (CN) |

| ~3.5-3.7 | m | 2H | CH₂ -N |

| ~3.3-3.5 | m | 2H | CH₂ -N |

| ~2.8-3.0 | m | 2H | CH₂ -C=O |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆, 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C =O |

| ~118 | C N |

| ~50 | C H₂-N |

| ~48 | C H₂-N |

| ~45 | C (CN) |

| ~40 | C H₂-C=O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, broad | N-H stretch (ammonium salt) |

| ~2250 | Medium, sharp | C≡N stretch[1][2][3] |

| ~1720 | Strong, sharp | C=O stretch (ketone) |

| ~1450 | Medium | CH₂ bend |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Interpretation |

| 125.06 | [M+H]⁺ (protonated free base) |

| 98.06 | [M+H - HCN]⁺ |

| 82.07 | [M+H - C₂H₃NO]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

The tube is capped and carefully inverted several times to ensure homogeneity.

¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: FTIR Spectrometer with a diamond ATR accessory

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

-

The stock solution is further diluted to a final concentration of approximately 10 µg/mL for analysis.

Data Acquisition (LC-MS with ESI):

-

Instrument: Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically employed for piperidine derivatives due to the basicity of the nitrogen atom.[4]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral characterization of a chemical compound.

References

Navigating the Physicochemical Landscape of 4-Oxopiperidine-3-carbonitrile hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 4-Oxopiperidine-3-carbonitrile hydrochloride, a key building block in modern drug discovery. Understanding the solubility and stability of this compound is paramount for its effective handling, formulation, and the overall success of research and development endeavors. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established methodologies and expected behaviors based on the principles of medicinal chemistry and data from analogous structures.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and formulation feasibility. For a hydrochloride salt such as this compound, solubility is expected to be pH-dependent.

Anticipated Aqueous Solubility

As a hydrochloride salt of a secondary amine, this compound is anticipated to exhibit good solubility in aqueous media. The protonated piperidine ring enhances its interaction with polar solvents like water. The solubility is expected to be highest in acidic to neutral pH ranges and decrease as the pH becomes more alkaline, leading to the precipitation of the free base.

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the overall polarity of the molecule. A summary of expected solubility in common laboratory solvents is provided in Table 1.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | High | Hydrochloride salt form, polar functional groups. |

| Methanol | High | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | Moderate to High | Polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, effective for a wide range of compounds. |

| Acetonitrile | Low to Moderate | Less polar than alcohols and water. |

| Dichloromethane | Low | Non-polar aprotic solvent. |

| Ethyl Acetate | Low | Moderately polar aprotic solvent. |

| Hexanes | Very Low | Non-polar solvent. |

Note: This data is predictive and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols should be employed.

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate buffer at various pH values, organic solvents).

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation and/or filtration (using a low-binding filter).

-

Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Add a small aliquot of the DMSO stock solution to the aqueous buffer.

-

Shake the mixture for a short period (e.g., 1-2 hours) at room temperature.

-

Measure the amount of precipitated material using nephelometry (light scattering) or separate the solid and measure the concentration of the dissolved compound by UV spectroscopy or LC-MS.[3][4][5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Unraveling the Therapeutic Potential: A Technical Guide to the Hypothesized Mechanism of Action of 4-Oxopiperidine-3-carbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 4-Oxopiperidine-3-carbonitrile hydrochloride is not extensively available in peer-reviewed literature. This guide synthesizes information from structurally related compounds, particularly those with a 4-oxopiperidine scaffold and a cyano group, to propose a hypothesized mechanism of action and to provide a framework for its investigation. The experimental protocols and quantitative data presented herein are derived from analogous compounds and should be considered illustrative.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with a wide array of biological targets. The subject of this guide, this compound, incorporates key pharmacophoric features—a ketone, a nitrile group, and a piperidine ring—that suggest a potential for targeted biological activity. While its specific mechanism of action is yet to be fully elucidated, analysis of its structural motifs points towards a plausible role as an enzyme inhibitor, particularly within the kinase family.

Hypothesized Mechanism of Action: Inhibition of Janus Kinases (JAKs)

A compelling hypothesis for the mechanism of action of this compound is the inhibition of the Janus kinase (JAK) family of enzymes. This hypothesis is based on the recurrent appearance of the piperidine scaffold and cyano groups in known JAK inhibitors. The nitrile group, in particular, is a well-established hinge-binding motif in many kinase inhibitors, including the FDA-approved JAK inhibitor tofacitinib.

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[1][2][3] Cytokines, upon binding to their receptors, activate JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes.[3] Inhibition of JAKs can therefore dampen this inflammatory cascade.

It is proposed that this compound could act as an ATP-competitive inhibitor of JAKs. The nitrogen of the nitrile group may form a key hydrogen bond with the hinge region of the kinase's ATP-binding pocket, while the piperidine ring and its substituents could occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized role of this compound in the JAK-STAT signaling pathway.

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes the inhibitory activity of several published JAK inhibitors that share structural similarities. This data is presented to illustrate the potential potency and selectivity that might be expected from compounds with this scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |

| Tofacitinib | JAK3 | 2.0 | pSTAT5 Inhibition | U937 | [4] |

| Tofacitinib | JAK1 | 112 | - | - | [5] |

| Baricitinib | JAK1 | 5.9 | - | - | [5] |

| Upadacitinib | JAK1 | 43 | - | - | [5] |

| (S,R,R)-40a | JAK1 | 18 | - | - | [6] |

| Compound 10f | JAK3 | 2.0 | Proliferation Inhibition | U937 (JAK3 M511I) | [4] |

Table 1: Inhibitory Potency of Structurally Related JAK Inhibitors. IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Experimental Protocols for Mechanistic Elucidation

To investigate the hypothesized mechanism of action of this compound, a series of in vitro and cell-based assays would be required. The following protocols are detailed methodologies for key experiments.

In Vitro JAK2 Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific JAK isoform.

Objective: To determine the IC50 value of this compound against JAK2.

Materials:

-

Purified recombinant JAK2 (JH1 domain)

-

PTK substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Kinase Assay kit

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Ruxolitinib)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Setup: Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the JAK2 enzyme and substrate peptide in kinase buffer.

-

Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate Reaction: Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km value for JAK2.

-

Incubate the reaction for 60 minutes at 30°C.

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[7][8][9]

-

Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay for STAT Phosphorylation

This assay determines the compound's ability to inhibit JAK activity within a cellular context by measuring the phosphorylation of its downstream target, STAT.

Objective: To assess the inhibition of cytokine-induced STAT3 phosphorylation by this compound in a relevant cell line.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Cytokine stimulant (e.g., IL-6)

-

Test compound

-

Lysis buffer

-

Primary antibodies (anti-phospho-STAT3, anti-total-STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

PVDF membrane

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Plate HeLa cells and allow them to adhere overnight. Pre-treat the cells with a serial dilution of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with IL-6 for 30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the anti-phospho-STAT3 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total-STAT3 antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total-STAT3 signal. Determine the IC50 value for the inhibition of STAT3 phosphorylation.

Off-Target Liability Assays

It is crucial to assess the selectivity of a compound to understand its potential for side effects. Key off-target liabilities include inhibition of cytochrome P450 (CYP) enzymes and the hERG potassium channel.

Objective: To evaluate the potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[10][11][12]

Methodology: A common method utilizes human liver microsomes and isoform-specific fluorogenic probe substrates.[12][13] The test compound is incubated with the microsomes and a probe substrate. Inhibition is measured by the decrease in the fluorescent signal produced by the metabolism of the probe. IC50 values are then determined.

Objective: To assess the potential of this compound to block the hERG channel, which can be associated with cardiac arrhythmia.[14][15]

Methodology: The gold standard for assessing hERG liability is the manual or automated patch-clamp electrophysiology assay.[14][16] This technique directly measures the flow of ions through the hERG channel in cells engineered to express the channel. The effect of the test compound on the current is measured to determine its inhibitory potential.

Experimental and Logic Workflows

The following diagrams illustrate the general workflow for characterizing a novel compound and the logic for proceeding through different stages of testing.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally defined, its structural features strongly suggest a potential role as a kinase inhibitor, with the Janus kinase family being a particularly plausible target. The nitrile moiety is well-suited to act as a hinge-binding element, a common feature in many potent kinase inhibitors. The technical guide provided here outlines a clear path for investigating this hypothesis, from initial in vitro enzyme assays to more complex cell-based and in vivo studies. The illustrative data from analogous compounds underscore the potential for this scaffold to yield potent and selective modulators of key signaling pathways. Further research is warranted to fully characterize the pharmacological profile of this compound and to determine its therapeutic potential.

References

- 1. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchopenworld.com [researchopenworld.com]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 11. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 12. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 13. enamine.net [enamine.net]

- 14. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

An In-depth Technical Guide to the Key Functional Groups of 4-Oxopiperidine-3-carbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical properties, key functional groups, and reactivity of 4-Oxopiperidine-3-carbonitrile hydrochloride. This compound is a valuable building block in medicinal chemistry, and understanding its functional group interplay is crucial for its application in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound is a piperidine derivative featuring a ketone at the 4-position and a nitrile group at the 3-position. The piperidine nitrogen is present as a hydrochloride salt. The presence of these functional groups in a constrained cyclic system imparts unique reactivity to the molecule.

| Property | Value | Source |

| CAS Number | 1373253-28-1 | Chemical Supplier Data |

| Molecular Formula | C₆H₈N₂O · HCl | Calculated |

| Molecular Weight | 160.60 g/mol | Calculated |

| Appearance | White to off-white solid | General Supplier Information |

| Purity | Typically ≥ 97% | General Supplier Information |

| Storage | Room Temperature | General Supplier Information |

Molecular Structure and Key Functional Groups

The core structure of this compound contains three key functional groups that dictate its chemical behavior: a ketone, a nitrile, and a secondary amine hydrochloride.

Caption: Molecular structure of this compound highlighting the key functional groups.

Reactivity of Key Functional Groups

The unique arrangement of the ketone and nitrile groups classifies this molecule as a β-ketonitrile. This arrangement leads to enhanced reactivity of the intervening α-carbon and influences the reactions of both the ketone and nitrile functionalities.

The β-Ketonitrile Moiety

The electron-withdrawing nature of both the adjacent ketone and nitrile groups increases the acidity of the proton at the C3 position. This allows for facile deprotonation by a base to form a stabilized enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Ketone Group Reactivity

The ketone at the C4 position is susceptible to a range of nucleophilic additions, typical of carbonyl compounds. These include, but are not limited to:

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the ketone can be converted to a secondary or tertiary amine.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group to a carbon-carbon double bond.

-

Formation of Imines and Enamines: Reaction with primary or secondary amines can yield the corresponding imines or enamines.

Nitrile Group Reactivity

The nitrile group at the C3 position is a versatile functional group that can undergo several transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide intermediate.

-

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like LiAlH₄ or through catalytic hydrogenation.

-

Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can lead to the formation of ketones.

Experimental Protocols

While specific experimental protocols for the synthesis and reactions of this compound are not widely available in peer-reviewed literature, general procedures for the synthesis and transformation of similar β-ketonitriles can be adapted.

General Synthesis of a Piperidone-based β-Ketonitrile (Illustrative Example)

A common route to synthesize β-ketonitriles is through the cyanoacetylation of a ketone enolate or a related synthetic equivalent.

Reaction Scheme:

Caption: Illustrative synthetic workflow for a piperidone-based β-ketonitrile.

Procedure:

-

To a solution of sodium ethoxide in ethanol, add an N-protected 4-piperidone derivative (e.g., N-Boc-4-piperidone) and ethyl cyanoacetate.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is quenched with a weak acid, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the N-protected 4-oxopiperidine-3-carbonitrile.

-

The protecting group is then removed under acidic conditions (e.g., by treating the N-Boc derivative with HCl in dioxane) to yield the final this compound.

General Protocol for Nitrile Hydrolysis to a Carboxylic Acid

Reaction Scheme:

Caption: Workflow for the hydrolysis of the nitrile functional group.

Procedure:

-

This compound is dissolved in an aqueous solution of a strong acid, such as sulfuric acid.

-

The mixture is heated to reflux for several hours.

-

The reaction is monitored for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled and neutralized to precipitate the product, 4-oxopiperidine-3-carboxylic acid.

-

The product is then collected by filtration, washed, and dried.

Conclusion

This compound is a versatile synthetic intermediate with multiple reactive centers. The interplay of the ketone, nitrile, and secondary amine hydrochloride functional groups allows for a wide range of chemical transformations, making it a valuable scaffold for the development of complex molecular architectures, particularly in the field of drug discovery. Understanding the distinct reactivity of each functional group is paramount for its effective utilization in synthetic strategies. Further research into the specific reaction conditions and biological activities of this compound and its derivatives will continue to expand its applications in medicinal chemistry.

Navigating the Safe Handling of 4-Oxopiperidine-3-carbonitrile Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Oxopiperidine-3-carbonitrile hydrochloride, a key building block in pharmaceutical research and development. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from closely related 4-oxopiperidine derivatives to establish a robust framework for its safe utilization in a laboratory setting. Researchers must, however, consult the specific SDS for this compound from the supplier for definitive guidance.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification (Based on Analogous Compounds)

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation.[1][2] |

Pictogram:

Signal Word: Warning[1]

Precautionary Measures and Personal Protection

Adherence to strict precautionary measures is paramount to ensure the safety of laboratory personnel. This includes a combination of engineering controls, administrative controls, and the use of appropriate personal protective equipment (PPE).

Table 2: Precautionary Statements (P-Statements)

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[1] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] | |

| P362 | Take off contaminated clothing and wash before reuse.[1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Equipment | Specification |

| Eyes/Face | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards.[3] |

| Hands | Chemical-resistant gloves | Material to be selected based on breakthrough time and permeation rate. Nitrile or neoprene gloves are often suitable.[3] |

| Skin/Body | Laboratory coat, long-sleeved clothing | To prevent skin contact. |

| Respiratory | NIOSH/MSHA approved respirator | Recommended when engineering controls are not sufficient to maintain exposure below acceptable levels or for emergency use. Use a dust mask for handling solids that may generate dust.[3] |

Experimental Protocols: First Aid and Emergency Procedures

Immediate and appropriate response to accidental exposure is critical. The following protocols are based on best practices for handling similar chemical compounds.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases such as nitrogen oxides, carbon oxides, and hydrogen chloride may be generated.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Table 3). Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a wet cloth or paper towels and dispose of them as hazardous waste.

Handling and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Oxopiperidine-3-carbonitrile hydrochloride from Piperidone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Piperidine scaffolds are crucial building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The functionalization of the piperidine ring allows for the synthesis of diverse molecular architectures with a wide range of biological activities. 4-Oxopiperidine-3-carbonitrile, in particular, serves as a versatile intermediate, featuring a ketone and a nitrile group in a synthetically useful arrangement. These functional groups enable various subsequent chemical transformations, making it a valuable precursor for the development of novel therapeutic agents. This document provides a detailed protocol for a plausible synthetic route to 4-Oxopiperidine-3-carbonitrile hydrochloride, starting from the readily available N-benzyl-4-piperidone.[2]

Overall Synthetic Pathway

The proposed synthesis involves a three-step process starting from N-benzyl-4-piperidone:

-

Formylation: Introduction of a formyl group at the C-3 position, alpha to the ketone, to create an activated intermediate.

-

Cyanation via Oximation and Dehydration: Conversion of the formyl group into a nitrile.

-

Debenzylation and Salt Formation: Removal of the N-benzyl protecting group via catalytic hydrogenation, followed by the formation of the hydrochloride salt.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Safety Precaution: This synthesis involves reagents that are flammable, corrosive, and reactive. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step 1: Synthesis of 3-(Hydroxymethylene)-1-benzylpiperidin-4-one

This procedure introduces a formyl group at the C-3 position of the piperidone ring via a Claisen condensation.

Methodology:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous diethyl ether (200 mL) under an argon atmosphere at 0°C, add a solution of N-benzyl-4-piperidone (18.9 g, 100 mmol) in ethyl formate (15.5 mL, 150 mmol).

-

The addition is performed dropwise over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of ice-cold water (50 mL).

-

The layers are separated, and the aqueous layer is washed with diethyl ether (2 x 50 mL).

-

The aqueous layer is then acidified to pH 5-6 with 2M HCl at 0°C.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the product as a solid.

Step 2: Synthesis of 1-Benzyl-4-oxopiperidine-3-carbonitrile

This step converts the intermediate from Step 1 into the desired nitrile.

Methodology:

-

A mixture of 3-(hydroxymethylene)-1-benzylpiperidin-4-one (21.7 g, 100 mmol) and hydroxylamine hydrochloride (7.6 g, 110 mmol) in ethanol (150 mL) is heated to reflux for 2 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting crude oxime is suspended in acetic anhydride (100 mL) and heated to 120°C for 4 hours.

-

The mixture is cooled and poured carefully onto crushed ice (300 g) with vigorous stirring.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 3: Synthesis of this compound

This final step involves the removal of the N-benzyl protecting group and the formation of the hydrochloride salt.

Methodology:

-

1-Benzyl-4-oxopiperidine-3-carbonitrile (21.4 g, 100 mmol) is dissolved in methanol (200 mL).

-

10% Palladium on carbon (Pd/C, 2.0 g) is added to the solution.

-

The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

The resulting oil (crude 4-oxopiperidine-3-carbonitrile free base) is dissolved in anhydrous diethyl ether (150 mL).

-

The solution is cooled to 0°C, and a 2M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product, this compound.

Data Presentation

Table 1: Summary of Reagents and Materials

| Step | Starting Material | Key Reagents | Solvent(s) |

| 1 | N-Benzyl-4-piperidone | Sodium Hydride, Ethyl Formate | Diethyl Ether |

| 2 | 3-(Hydroxymethylene)-1-benzyl... | Hydroxylamine HCl, Acetic Anhydride | Ethanol, Acetic Anh. |

| 3 | 1-Benzyl-4-oxopiperidine-3-carbonitrile | H₂, 10% Palladium on Carbon, HCl in Ether | Methanol, Diethyl Ether |

Table 2: Summary of Reaction Conditions and Expected Outcomes

| Step | Reaction Time | Temperature | Expected Yield (%) | Expected Purity (%) |

| 1 | 12 hours | 0°C to RT | 80 - 90 | >95 |

| 2 | 6 hours | Reflux/120°C | 65 - 75 | >90 (post-column) |

| 3 | 24 hours | RT | 85 - 95 | >98 |

Experimental Workflow

The following diagram illustrates the overall laboratory workflow for the synthesis.

Figure 2: Overall laboratory workflow from preparation to final product analysis.

References

Synthesis of 4-Oxopiperidine-3-carbonitrile Hydrochloride: Application Notes and a Generalized Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides insights into the synthesis of 4-Oxopiperidine-3-carbonitrile hydrochloride, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a specific, detailed public-domain protocol for this exact compound, this document outlines a generalized synthetic approach based on established chemical principles and analogous reactions found in the scientific literature. The provided information is intended for experienced synthetic chemists and should be adapted and optimized under appropriate laboratory settings.

Chemical Data Summary

| Parameter | Value | Source |

| Molecular Formula | C₆H₈N₂O (free base) | Inferred |

| Molecular Weight | 124.14 g/mol (free base) | Inferred |

| Appearance | Expected to be a crystalline solid | Inferred |

| Purity | >95% (typical for commercial samples) | Inferred |

| Melting Point | Not reported | - |

| ¹H NMR, ¹³C NMR, IR, MS | Data not available in searched literature | - |

| Yield | Highly dependent on the synthetic route and optimization | - |

Generalized Experimental Protocol

The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the 4-oxopiperidine-3-carbonitrile free base, followed by its conversion to the hydrochloride salt. The following protocol is a generalized procedure and requires optimization.

Step 1: Synthesis of 4-Oxopiperidine-3-carbonitrile (Generalized)

A plausible route to the core structure involves the Thorpe-Ziegler reaction, a common method for the synthesis of α-cyano ketones. This would typically start from a protected bis(2-cyanoethyl)amine derivative.

Materials:

-

A suitable N-protected bis(2-cyanoethyl)amine (e.g., N-benzyl-bis(2-cyanoethyl)amine)

-

Strong base (e.g., sodium ethoxide, sodium hydride)

-

Anhydrous, aprotic solvent (e.g., toluene, THF)

-

Acid for workup (e.g., hydrochloric acid, acetic acid)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

To a solution of the N-protected bis(2-cyanoethyl)amine in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add a strong base portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture at room temperature or with gentle heating until the intramolecular cyclization is complete (monitoring by TLC or LC-MS is recommended).

-

Carefully quench the reaction by the slow addition of an acid at a low temperature.

-

If an N-benzyl protecting group is used, a subsequent debenzylation step (e.g., catalytic hydrogenation with Pd/C) would be necessary to obtain the free secondary amine.

-

Perform an aqueous workup by adding water and extracting the product into an organic solvent.

-

Wash the combined organic layers with brine, dry over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the crude 4-oxopiperidine-3-carbonitrile.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Step 2: Formation of this compound

Materials:

-

4-Oxopiperidine-3-carbonitrile (from Step 1)

-

Anhydrous solvent (e.g., diethyl ether, isopropanol, ethyl acetate)

-

Anhydrous hydrogen chloride (gas or a solution in a suitable solvent)

Procedure:

-

Dissolve the purified 4-oxopiperidine-3-carbonitrile in a minimal amount of a suitable anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Disclaimer: The provided protocol is a generalized representation and has not been experimentally validated for the specific synthesis of this compound. It is intended for informational purposes for qualified researchers. All chemical syntheses should be performed with appropriate safety precautions in a controlled laboratory environment. It is highly recommended to conduct a thorough literature search for any updated or more specific synthetic methods before proceeding.

The Versatile Scaffold: Applications of 4-Oxopiperidine-3-carbonitrile Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Oxopiperidine-3-carbonitrile hydrochloride is a heterocyclic compound that holds significant potential as a versatile building block in the design and synthesis of novel therapeutic agents. Its rigid piperidine core, substituted with a reactive ketone and a cyano group, offers multiple points for chemical modification, making it an attractive starting material for constructing complex molecular architectures. While specific, publicly available data on the direct use of this compound in the synthesis of named drug candidates with associated quantitative biological data is limited, its structural motifs are prevalent in a range of biologically active molecules. This document aims to provide an overview of the potential applications of this compound in medicinal chemistry, drawing parallels from structurally related piperidine derivatives and outlining general synthetic strategies.

Potential Therapeutic Applications

The 4-oxopiperidine scaffold is a key pharmacophore in many biologically active compounds, suggesting that derivatives of this compound could be explored for a variety of therapeutic targets.

Kinase Inhibition

The piperidine ring is a common feature in numerous kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer and inflammatory diseases.

-

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for mediating immune responses, and its inhibition has proven effective in treating autoimmune diseases like rheumatoid arthritis. While prominent JAK inhibitors such as tofacitinib and baricitinib do not directly use this compound in their reported syntheses, the core piperidine structure is fundamental to their interaction with the kinase domain. The functional groups on this compound could be elaborated to mimic the binding modes of these established drugs.

-

Src Kinase Inhibitors: Src family kinases are non-receptor tyrosine kinases that play a role in cancer cell proliferation, survival, and metastasis. The development of Src inhibitors is an active area of oncology research. The piperidine scaffold can serve as a template for designing molecules that fit into the ATP-binding pocket of Src kinase.

Hypothetical Signaling Pathway Targeted by Kinase Inhibitors Derived from 4-Oxopiperidine-3-carbonitrile:

Caption: Hypothetical inhibition of the JAK-STAT signaling pathway.

General Experimental Protocols

N-Alkylation and N-Arylation

The secondary amine of the piperidine ring is a prime site for modification to introduce various substituents, which can modulate the pharmacological properties of the resulting molecule.

General Protocol for N-Alkylation:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (2-3 equivalents) or triethylamine (2-3 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

-

Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1-1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or elevate the temperature as needed (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Illustrative N-Alkylation Workflow:

Caption: General workflow for N-alkylation.

Reductive Amination

The ketone at the 4-position can be converted to an amine via reductive amination, a powerful tool for introducing diversity and potentially improving biological activity.

General Protocol for Reductive Amination:

-

Amine Addition: To a solution of the N-substituted 4-oxopiperidine-3-carbonitrile (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add the desired primary or secondary amine (1-1.5 equivalents).

-

Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine/enamine formation.

-

Reducing Agent: After a period of stirring, add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2 equivalents), portion-wise.

-

Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Data Presentation

As no specific quantitative data for compounds directly synthesized from this compound is available, a comparative table of IC50 values for well-known JAK inhibitors featuring a piperidine core is presented below for illustrative purposes. This highlights the potency that can be achieved with this scaffold.

| Compound | Target(s) | IC50 (nM) | Disease Indication |

| Tofacitinib | JAK1, JAK2, JAK3 | 1-2 (JAK1/2), 112 (JAK3) | Rheumatoid Arthritis |

| Baricitinib | JAK1, JAK2 | 5.9 (JAK1), 5.7 (JAK2) | Rheumatoid Arthritis |

| Upadacitinib | JAK1 | 43 | Rheumatoid Arthritis |

Note: The data presented in this table is for established drugs and is intended to be illustrative of the potential of the piperidine scaffold. It does not represent data for compounds synthesized from this compound.

Conclusion

This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its chemical functionality provides a platform for the synthesis of diverse compound libraries targeting a range of biological entities, with a particular potential in the development of kinase inhibitors. While direct and detailed applications with associated biological data are not prevalent in current public literature, the foundational chemistry of the piperidine scaffold strongly suggests its utility. Further research and publication in this specific area are needed to fully elucidate the potential of this versatile chemical entity in drug discovery and development. Researchers are encouraged to use the general protocols provided as a starting point for their synthetic explorations.

The Versatile Scaffold: 4-Oxopiperidine-3-carbonitrile Hydrochloride in Modern Drug Discovery

For Immediate Release

Shanghai, China – December 26, 2025 – 4-Oxopiperidine-3-carbonitrile hydrochloride is emerging as a highly versatile building block in medicinal chemistry, enabling the synthesis of a diverse range of therapeutic agents. This key intermediate is particularly valuable in the development of novel treatments for cancer and neurological disorders, offering a flexible scaffold for creating compounds with potent and selective biological activities. Researchers and drug development professionals are increasingly utilizing this compound to explore new chemical spaces and design next-generation therapeutics.

The unique structural features of this compound, including a reactive ketone and a nitrile group, allow for a variety of chemical modifications. This adaptability makes it an ideal starting point for the synthesis of complex molecules that can interact with specific biological targets. Its derivatives have shown promise in modulating key signaling pathways implicated in disease progression, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.

This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of anticancer and neuroprotective agents.

Application in Anticancer Drug Discovery

Derivatives of 4-Oxopiperidine-3-carbonitrile have demonstrated significant potential as anticancer agents by interfering with critical cellular processes that regulate cell proliferation and survival. The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in a wide array of biologically active compounds.

Quantitative Data on Piperidine Derivatives in Oncology

The following table summarizes the cytotoxic activity of various piperidine-containing compounds against several human cancer cell lines. While specific data for direct derivatives of this compound is emerging, the data for structurally related piperidine derivatives highlight the potential of this scaffold.

| Compound Class | Cancer Cell Line | Assay Type | In Vitro Activity (IC50/GI50) |

| PIM-1 Kinase Inhibitors | Various | Kinase Assay | Varies |

| Akt Inhibitors | Various | Kinase Assay | Nanomolar range |

| General Piperidine Derivatives | K562 (Leukemia) | GI50 | 0.06 - 0.16 µM |

| General Piperidine Derivatives | Various | GI50 | 0.06 - 0.16 µM |

Application in Neurological Drug Discovery

The 4-oxopiperidine core is also a key feature in compounds designed to treat neurological disorders. Derivatives are being investigated for their potential to modulate neurotransmitter levels and provide neuroprotection. Research indicates that certain derivatives may protect neuronal cells from oxidative stress, a key factor in the progression of neurodegenerative diseases.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 4-Oxopiperidine-3-carbonitrile derivatives are crucial for advancing research in this area.

Synthesis of N-Substituted 4-Oxopiperidine-3-carbonitrile Derivatives

A common synthetic route involves the N-alkylation or N-arylation of the piperidine nitrogen.

Protocol for N-Alkylation:

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2-3 equivalents).

-

Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide) (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

In Vitro Anticancer Activity Assays

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine derivatives for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][2]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]

SRB Assay for Cytotoxicity:

The Sulforhodamine B (SRB) assay is a cell density-based assay.

-

Cell Plating and Treatment: Plate and treat cells with the test compounds as described for the MTT assay.

-

Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization and Measurement: Solubilize the bound stain with 10 mM Tris base solution and measure the absorbance at 510 nm.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.[5][6] Derivatives of 4-Oxopiperidine-3-carbonitrile are being explored as inhibitors of key kinases in this pathway, such as Akt.

Caption: PI3K/Akt signaling pathway with potential inhibition by a 4-Oxopiperidine-3-carbonitrile derivative.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening novel compounds synthesized from this compound for anticancer activity.

Caption: A typical workflow for the discovery of anticancer drugs starting from this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 4. MTT Assay [protocols.io]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Nitrile-Containing Piperidine Intermediates in Remifentanil Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remifentanil is a potent, ultra-short-acting synthetic opioid analgesic, distinguished by its rapid onset and offset of action. This unique pharmacokinetic profile is due to an ester linkage that is readily hydrolyzed by non-specific esterases in blood and tissues. The synthesis of Remifentanil, a complex 4-anilidopiperidine derivative, involves several key chemical transformations. A critical strategy employed in various synthetic routes is the use of a nitrile-containing piperidine intermediate. While the direct use of 4-Oxopiperidine-3-carbonitrile hydrochloride as a starting material is not widely documented, the synthesis of Remifentanil frequently proceeds through a 4-cyano-4-anilinopiperidine intermediate derived from 4-piperidone. This document details a well-established, four-step synthetic pathway, providing comprehensive experimental protocols, quantitative data, and visual diagrams to elucidate this crucial aspect of Remifentanil synthesis.

Overall Synthesis Pathway